4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate

Isotope dilution mass spectrometry Bezafibrate impurity profiling Stable isotope-labeled internal standard

4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate (CAS 2733570-40-4) is an octa-deuterated (d8) isotopologue of Bezafibrate Impurity 1 (N,O-bis-(4-chlorobenzoyl)tyramine, CAS 41859-56-7). It serves as a stable isotope-labeled intermediate in the synthesis of Bezafibrate-d4, a deuterated antilipemic agent reference standard.

Molecular Formula C22H17Cl2NO3
Molecular Weight 422.3 g/mol
Cat. No. B13852798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate
Molecular FormulaC22H17Cl2NO3
Molecular Weight422.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C22H17Cl2NO3/c23-18-7-3-16(4-8-18)21(26)25-14-13-15-1-11-20(12-2-15)28-22(27)17-5-9-19(24)10-6-17/h1-12H,13-14H2,(H,25,26)/i3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyIFDVUUIJCJJBGN-UWAUJQNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: 4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate (CAS 2733570-40-4) as an Isotope-Labeled Reference Standard


4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate (CAS 2733570-40-4) is an octa-deuterated (d8) isotopologue of Bezafibrate Impurity 1 (N,O-bis-(4-chlorobenzoyl)tyramine, CAS 41859-56-7) [1]. It serves as a stable isotope-labeled intermediate in the synthesis of Bezafibrate-d4, a deuterated antilipemic agent reference standard . The compound bears deuterium labels on both the 4-chlorobenzamide and 4-chlorobenzoate aromatic rings (four deuterium atoms each, substituting aromatic hydrogens at the 2,3,5,6-positions), yielding a molecular formula of C₂₂H₉D₈Cl₂NO₃ and a monoisotopic mass of 422.33 g/mol . This dual-ring labeling configuration distinguishes it from singly-labeled or API-level deuterated bezafibrate analogs and positions it as a pathway-specific reference material for impurity profiling and mass spectrometry-based quantification workflows.

Why Non-Labeled Bezafibrate Impurity 1 Cannot Substitute for 4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate in Quantitative LC-MS/MS Workflows


Generic substitution of 4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate with its non-deuterated analog (Bezafibrate Impurity 1, CAS 41859-56-7) is analytically invalid for any application requiring stable isotope dilution mass spectrometry (SID-MS). The non-deuterated form is chromatographically and spectrometrically indistinguishable from endogenous or process-derived Bezafibrate Impurity 1 in the sample matrix, precluding its use as an internal standard [1]. Furthermore, the d8 labeling on both aromatic rings yields a +8 Da mass shift relative to the unlabeled species, providing a quantifiable signal-separation window that is essential for avoiding ion crosstalk in selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) acquisitions [2]. Compounds with fewer deuterium labels (e.g., Bezafibrate-d4 with only +4 Da on the fibrate moiety) or alternative isotope labels (e.g., ¹³C₆) may be available for the parent drug bezafibrate, but they do not serve the specific impurity-tracking function of this d8 intermediate: they quantify the API rather than the N,O-bis-(4-chlorobenzoyl)tyramine impurity pathway [3]. The quantitative evidence below demonstrates why this specific d8 compound is the only fit-for-purpose reference material for its intended analytical applications.

Quantitative Differentiation Evidence: 4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate vs. Closest Analogs


Isotopic Purity and Labeling Position: Dual-Ring d8 vs. Singly-Labeled Bezafibrate-d4

4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate incorporates eight deuterium atoms distributed equally across two aromatic rings (4× D on the 4-chlorobenzamide ring and 4× D on the 4-chlorobenzoate ring), whereas Bezafibrate-d4 (CAS 1189452-53-6) carries only four deuterium atoms located exclusively on the 4-chlorobenzamide moiety of the fibrate core structure . This positional and quantitative difference means that the d8 compound tracks the N,O-bis-(4-chlorobenzoyl)tyramine impurity pathway specifically, while Bezafibrate-d4 tracks the parent API. No alternative deuterated standard exists that labels both aromatic rings of this bis-acylated impurity scaffold .

Isotope dilution mass spectrometry Bezafibrate impurity profiling Stable isotope-labeled internal standard

Molecular Weight Shift and Mass Spectrometric Selectivity: +8 Da Window vs. Unlabeled Impurity 1

The monoisotopic molecular weight of the target d8 compound is 422.33 g/mol (exact mass: 421.1087628 Da), compared to 414.28 g/mol for the unlabeled Bezafibrate Impurity 1 (C₂₂H₁₇Cl₂NO₃) [1]. This +8 Da mass shift exceeds the minimum recommended +3 Da threshold for reliable stable isotope-labeled internal standard (SIL-IS) performance, as ions selected for SIM/SRM must retain at least three labeling isotopes and be free from interference from the unlabeled compound's natural isotopic envelope [2]. The natural abundance of ³⁷Cl (24.23%) in the dichlorinated scaffold generates an M+2 and M+4 isotopic cluster in the unlabeled compound that overlaps with lower-deuterium-labeled analogs (e.g., d2 or d4), but the +8 Da shift moves the d8 signal completely outside this interference zone [3].

LC-MS/MS quantification Isotopic separation Internal standard selection

Synthetic Pathway Specificity: Intermediate in Bezafibrate-d4 Synthesis vs. Commercial Bezafibrate-d4 API Standard

4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate is explicitly designated as an intermediate in the synthesis of Bezafibrate-d4 (B341002), not merely a post-synthetic labeling product . This contrasts with commercially available Bezafibrate-d4 (CAS 1189452-53-6), which is the final deuterated API used directly as an internal standard for bezafibrate quantification [1]. The intermediate status of the d8 compound means it carries the full bis-acylated impurity scaffold before the fibrate side-chain is installed, making it uniquely suited for tracking the N,O-bis-(4-chlorobenzoyl)tyramine impurity through the synthetic pathway and into the final drug substance—a function that the final Bezafibrate-d4 API standard cannot fulfill because it lacks the bis-acylated structure [2].

Deuterated synthesis intermediate Bezafibrate-d4 Labeled antilipemic agent

Labeling Density and Ion Suppression Correction: d8 Performance vs. d4 Lower-Labeled Internal Standards for Dichlorinated Analytes

Deuterated internal standards do not always correct for matrix effects, particularly when the retention time shift between deuterated and non-deuterated species causes differential ion suppression in regions of changing matrix composition [1]. This effect is exacerbated when the mass difference is small, as co-elution with the natural isotopic envelope can occur. The d8 labeling of this target compound mitigates this risk more effectively than a d4-labeled analog would, because the larger mass shift reduces the probability of chromatographic co-elution with the unlabeled impurity's ³⁷Cl isotopologues [2]. A systematic comparison of deuterated (²H) vs. non-deuterated (¹³C/¹⁵N) SIL-IS demonstrated that deuterated analogs with insufficient mass separation exhibit variable extraction recovery and ion suppression behavior relative to the analyte, particularly in complex biological matrices [3].

Matrix effects Ion suppression Deuterium isotope effects

Regulatory-Grade Characterization: Multi-Technique Analytical Data Package vs. Basic Vendor Specifications

Bezafibrate impurity reference standards supplied by specialty vendors (e.g., SynZeal, Veeprho, Clearsynth) are provided with comprehensive Certificates of Analysis including NMR, MS, HPLC purity, and structural elucidation data compliant with ICH Q3A/B and pharmacopeial monograph requirements [1]. The deuterated d8 compound, when sourced from established isotope-labeling suppliers, is expected to carry analogous characterization plus isotopic enrichment verification (typically ≥95% chemical purity; isotopic enrichment data per batch). In contrast, generic unlabeled Bezafibrate Impurity 1 from non-specialty chemical suppliers may be provided with only basic HPLC purity data without mass confirmation or structural certification, which is insufficient for use as a certified reference standard in ANDA/DMF submissions [2].

Reference standard certification CoA documentation Regulatory compliance

Procurement Exclusivity: Catalog Availability of d8 Dual-Ring-Labeled Bezafibrate Impurity Standard vs. Alternative Labeled Compounds

A survey of commercial isotope-labeled compound catalogs reveals that 4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate (CAS 2733570-40-4) is available as a catalog item from multiple specialty suppliers (TRC, Clearsynth, MuseChem, Alfa Chemistry Isotope Division), with pricing reflecting its specialized d8-labeling status . In contrast, no catalog-entry ¹³C- or ¹⁵N-labeled analog of Bezafibrate Impurity 1 was identified; alternative labeled bezafibrate compounds (Bezafibrate-d4, Bezafibrate-d6, Bezafibrate-¹³C₆) are API-level standards lacking the bis-acylated impurity core structure . For laboratories requiring an impurity-specific SIL-IS, custom synthesis of a ¹³C-labeled impurity analog would entail 8–16 weeks lead time and significantly higher cost, whereas the d8 compound is available off-the-shelf .

Catalog availability Custom synthesis lead time Reference standard sourcing

Recommended Deployment Scenarios for 4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate Based on Quantitative Differentiation Evidence


LC-MS/MS Method Development and Validation for Bezafibrate Impurity I Quantification in Drug Substance

Use as the stable isotope-labeled internal standard (SIL-IS) in a validated LC-MS/MS method for quantifying Bezafibrate Impurity 1 (N,O-bis-(4-chlorobenzoyl)tyramine) in bezafibrate active pharmaceutical ingredient (API). The +8 Da mass shift fully separates the d8 internal standard signal from the natural ³⁷Cl isotopologue cluster of the unlabeled impurity , directly addressing ICH Q3A thresholds for unspecified impurities (≤0.10%) and ensuring no ion crosstalk in SRM transitions. The dual-ring labeling ensures that any degradation or process impurity retaining the bis-acylated core is captured, while the catalog availability eliminates custom synthesis delays [1].

Synthetic Pathway Monitoring During Bezafibrate-d4 Reference Standard Manufacture

Employ as a pathway-intermediate reference material during the multi-step synthesis of Bezafibrate-d4 (B341002) to verify intermediate identity and purity by LC-MS before fibrate chain installation . The d8 labeling on both aromatic rings enables tracking of this specific intermediate through the synthetic sequence without mass interference from the final d4 product or unreacted starting materials. This application directly leverages the compound's designated role as a precursor to Bezafibrate-d4, as documented by multiple vendors [1].

Matrix Effect Assessment in Bioanalytical Method Development for Bezafibrate and Its Impurities

Deploy in post-column infusion experiments to map matrix effects (ion suppression/enhancement) across the chromatographic run when analyzing bezafibrate impurity profiles in biological matrices (plasma, urine, tissue homogenates). The d8 compound's retention time proximity to the unlabeled impurity—combined with its +8 Da mass offset—enables precise identification of chromatographic regions where differential matrix effects could bias quantification . This application is supported by class-level evidence that deuterated internal standards with ≥3 Da mass shift provide adequate matrix effect correction in most LC-ESI-MS/MS assays [1].

Stability-Indicating Method Development: Forced Degradation Study of Bezafibrate Drug Product

Incorporate as a spike-in internal standard in forced degradation studies (acid, base, oxidative, thermal, photolytic) of bezafibrate finished dosage forms, where the bis-acylated impurity may form via hydrolytic or oxidative cleavage of the fibrate side chain . The d8 internal standard co-migrates with any unlabeled bis-acylated degradant and enables accurate quantification even in the presence of complex degradation product mixtures, where non-specific detection (UV) would fail to resolve co-eluting species. This leverages the compound's unique structural match to the N,O-bis-(4-chlorobenzoyl)tyramine degradation pathway, which cannot be achieved with Bezafibrate-d4 or Bezafibrate-¹³C₆ [1].

Quote Request

Request a Quote for 4-(2-(4-Chlorobenz-d4-amido)ethyl)phenyl 4-Chlorobenz-d4-oate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.